molecular formula C11H9F2N3 B13532484 (2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine

(2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine

Cat. No.: B13532484
M. Wt: 221.21 g/mol
InChI Key: RKTMYVFASMDZEF-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine: is an organic compound that features a combination of a difluorophenyl group and a pyrimidinyl group linked by a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and pyrimidine-2-amine.

    Condensation Reaction: The 2,4-difluorobenzaldehyde undergoes a condensation reaction with pyrimidine-2-amine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine is unique due to its specific combination of a difluorophenyl group and a pyrimidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C11H9F2N3

Molecular Weight

221.21 g/mol

IUPAC Name

(2,4-difluorophenyl)-pyrimidin-2-ylmethanamine

InChI

InChI=1S/C11H9F2N3/c12-7-2-3-8(9(13)6-7)10(14)11-15-4-1-5-16-11/h1-6,10H,14H2

InChI Key

RKTMYVFASMDZEF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C(C2=C(C=C(C=C2)F)F)N

Origin of Product

United States

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